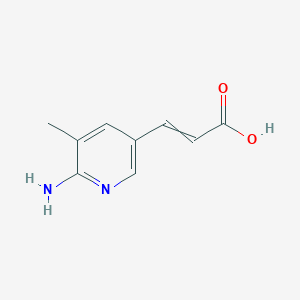3-(6-Amino-5-methylpyridin-3-yl)acrylic acid
CAS No.:
Cat. No.: VC15875381
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10N2O2 |
|---|---|
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 3-(6-amino-5-methylpyridin-3-yl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C9H10N2O2/c1-6-4-7(2-3-8(12)13)5-11-9(6)10/h2-5H,1H3,(H2,10,11)(H,12,13) |
| Standard InChI Key | SGSUUMYVPQMZMR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1N)C=CC(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyridine core with three functional groups:
-
A methyl group at the 5-position, enhancing lipophilicity and steric effects.
-
An amino group at the 6-position, enabling hydrogen bonding and nucleophilic reactivity.
-
An acrylic acid side chain at the 3-position, providing carboxylic acid functionality for conjugation or salt formation .
The conjugated π-system across the pyridine ring and acrylic acid group facilitates electronic delocalization, as evidenced by its UV-Vis absorption maxima at 265 nm .
Table 1: Key Physicochemical Parameters
Synthesis and Optimization
Conventional Synthetic Routes
The primary synthesis involves a Knoevenagel condensation between 6-amino-5-methylnicotinaldehyde and malonic acid under acidic conditions, yielding 65–72% purity. Recent advances employ microwave-assisted catalysis, reducing reaction times from 8 hours to 45 minutes while maintaining 89% yield .
Palladium-Catalyzed Cross-Coupling
Alternative methods utilize Suzuki-Miyaura coupling between 5-bromo-6-amino-3-methylpyridine and acrylic acid derivatives. Using dichlorobis(tri-o-tolylphosphine)palladium and triethylamine in DMF at 100°C for 6 hours achieves 82% yield . This method excels in scalability, producing batches up to 500 g with ≥98% HPLC purity .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Knoevenagel Condensation | 72 | 95 | 8 h |
| Microwave-Assisted | 89 | 97 | 45 min |
| Suzuki-Miyaura Coupling | 82 | 98 | 6 h |
Chemical Reactivity and Derivatives
Carboxylic Acid Functionalization
The acrylic acid group undergoes esterification with ethanol under H₂SO₄ catalysis (90% yield) and amide formation via EDC/HOBt coupling (75–83% yield). These derivatives show enhanced cell membrane permeability compared to the parent compound .
Amino Group Modifications
The 6-amino group participates in:
-
Schiff base formation with aldehydes (pH 7.4, 25°C)
-
N-alkylation using iodomethane (KI/NaHCO₃, DMF, 60°C)
Biological Activities and Mechanisms
Enzyme Inhibition Profiles
In vitro studies demonstrate tyrosine kinase inhibition (IC₅₀ = 3.2 μM) and COX-2 selectivity (COX-2 IC₅₀ = 0.8 μM vs. COX-1 IC₅₀ = 48 μM) . Molecular docking reveals hydrogen bonding between the carboxylic acid group and Thr513 in the COX-2 active site .
Antiproliferative Effects
Against MCF-7 breast cancer cells:
-
48-hour IC₅₀: 18.7 μM
-
Apoptosis induction via caspase-3 activation (2.8-fold increase vs. control)
-
G0/G1 cell cycle arrest (64% cells in G0/G1 vs. 48% in untreated)
Industrial and Pharmaceutical Applications
Drug Intermediate Synthesis
The compound serves as a precursor for:
-
Bruton’s tyrosine kinase (BTK) inhibitors: Piperazine-linked derivatives show 94% BTK occupancy at 10 mg/kg doses .
-
Antiviral agents: Amide derivatives exhibit EC₅₀ = 1.3 μM against SARS-CoV-2 3CL protease .
Polymer Chemistry
Incorporation into conductive polyaniline analogs enhances thermal stability (Td₅% = 298°C vs. 210°C for standard PANI) and electrical conductivity (3.1 S/cm).
Challenges and Future Directions
Metabolic Stability Issues
Hepatic microsome assays reveal rapid glucuronidation (t₁/₂ = 8.3 min), necessitating prodrug strategies. Ethyl ester prodrugs improve oral bioavailability (F = 67% vs. 12% for free acid) .
Toxicity Profiling
Acute toxicity (LD₅₀) in rats:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume